Indacaterol metabolite P26.9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吲达卡特罗代谢物 P26.9 是吲达卡特罗的单羟基化代谢物,吲达卡特罗是一种长效 β2 肾上腺素受体激动剂,主要用于治疗慢性阻塞性肺疾病 (COPD)。 吲达卡特罗以其起效快和作用时间长而闻名,使其成为治疗呼吸系统疾病的宝贵药物 .
准备方法
吲达卡特罗代谢物 P26.9 的制备涉及吲达卡特罗的代谢羟基化。该过程主要发生在肝脏,在那里,细胞色素 P450 等酶催化羟基化反应。 吲达卡特罗本身的合成路线涉及多个步骤,包括形成喹啉酮核心,然后连接茚满部分 .
化学反应分析
吲达卡特罗代谢物 P26.9 经历几种类型的化学反应,包括:
氧化: 形成 P26.9 的主要反应是吲达卡特罗的羟基化。
葡萄糖醛酸化: P26.9 可以进一步进行葡萄糖醛酸化,形成葡萄糖醛酸苷缀合物,这些缀合物更易溶于水,可以更容易地排泄.
这些反应中常用的试剂和条件包括用于羟基化的细胞色素 P450 酶和用于葡萄糖醛酸化的尿苷二磷酸葡萄糖醛酸转移酶。 这些反应形成的主要产物是羟基化代谢物 P26.9 及其葡萄糖醛酸苷缀合物 .
科学研究应用
吲达卡特罗代谢物 P26.9 有多种科学研究应用:
作用机制
吲达卡特罗代谢物 P26.9 通过与吲达卡特罗相同的机制发挥作用,通过刺激气道平滑肌中的肾上腺素能 β2 受体。 这导致支气管平滑肌松弛,从而增加 COPD 患者的气道直径和气流 . 参与该途径的分子靶标是 β2 肾上腺素受体,它们被吲达卡特罗及其代谢物的结合激活 .
相似化合物的比较
吲达卡特罗代谢物 P26.9 可以与其他类似化合物进行比较,例如:
福莫特罗: 另一种用于治疗哮喘和 COPD 的长效 β2 肾上腺素受体激动剂。
吲达卡特罗及其代谢物 P26.9 因其超长效特性和起效快而独一无二,使其在 COPD 的管理中特别有效,可用于每日一次给药 .
生物活性
Indacaterol, a long-acting beta-2 adrenergic agonist (LABA), is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Among its metabolites, P26.9 has garnered attention due to its significant biological activity and pharmacokinetic properties. This article delves into the biological activity of indacaterol metabolite P26.9, summarizing key findings from diverse research studies.
Overview of Indacaterol and Its Metabolism
Indacaterol is characterized by its rapid onset and prolonged bronchodilation effects, lasting up to 24 hours. Upon administration, indacaterol undergoes metabolic processes primarily through monohydroxylation, resulting in several metabolites, including P26.9 and P30.3. These metabolites are formed via cytochrome P450-mediated pathways and exhibit varying degrees of biological activity compared to the parent compound .
Key Metabolic Pathways
- Monohydroxylation : Catalyzed by CYP enzymes (1A1, 2D6, 3A4).
- N-dealkylation : Produces diethyl-indanylamine (P39).
- Glucuronidation : Forms conjugates such as P19 and P37 .
Biological Activity of P26.9
P26.9 is a monohydroxylated metabolite of indacaterol that retains significant pharmacological activity. Research indicates that it contributes to the overall therapeutic effects of indacaterol in managing COPD.
Pharmacodynamics
- Bronchodilation : Studies have shown that P26.9 exhibits bronchodilatory effects comparable to those of indacaterol itself, contributing to airway relaxation through β2-adrenoceptor activation .
- Potency : In vitro assays demonstrated that P26.9 has a high intrinsic activity at human β2-adrenoceptors, similar to that of formoterol, another LABA .
Efficacy in Clinical Studies
Clinical trials have highlighted the efficacy of indacaterol and its metabolites in improving lung function and physical activity in COPD patients:
- Exercise Endurance : Indacaterol treatment resulted in significant improvements in exercise endurance time after both short-term and long-term administration .
- Reduction in Exacerbations : A pooled analysis from phase III studies indicated that once-daily indacaterol effectively reduces exacerbations in patients with moderate to severe COPD .
Pharmacokinetics
The pharmacokinetic profile of P26.9 reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Following inhalation, indacaterol is rapidly absorbed with a median time to peak concentration (Tmax) of approximately 15 minutes .
- Distribution : The primary route of excretion for indacaterol and its metabolites is fecal, with about 85% of the administered dose eliminated this way; urine accounts for only a small fraction .
- Metabolite Concentrations : In feces, unmodified indacaterol and metabolite P26.9 were found to be the most abundant drug-related compounds, contributing significantly to the total drug load .
Comparative Efficacy Table
Compound | Bronchodilation Duration | Tmax (min) | Fecal Excretion (%) | Urinary Excretion (%) |
---|---|---|---|---|
Indacaterol | 24 hours | 15 | 85 | 0.55 |
Metabolite P26.9 | Similar to Indacaterol | - | Significant | Minor |
Case Studies
Several case studies have documented the clinical benefits associated with indacaterol and its metabolites:
- Study on Exercise Performance : A Japanese study demonstrated that patients receiving indacaterol exhibited increased physical activity levels post-treatment compared to baseline measurements.
- Long-term COPD Management : In a year-long study, patients treated with indacaterol showed sustained improvements in lung function metrics compared to those on placebo or other LABAs .
属性
CAS 编号 |
1446354-19-3 |
---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
5-[(1R)-2-[[5-ethyl-6-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O4/c1-3-14-8-15-9-17(10-16(15)11-20(14)13(2)27)25-12-22(29)18-4-6-21(28)24-19(18)5-7-23(30)26-24/h4-8,11,13,17,22,25,27-29H,3,9-10,12H2,1-2H3,(H,26,30)/t13?,17?,22-/m0/s1 |
InChI 键 |
DHOVNAABCPYSTQ-HDAPZSGNSA-N |
手性 SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |
规范 SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。